molecular formula C10H10ClFO B595507 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene CAS No. 1314985-41-5

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene

Cat. No.: B595507
CAS No.: 1314985-41-5
M. Wt: 200.637
InChI Key: DGIDIOQWOUEYJC-UHFFFAOYSA-N
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Description

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound is characterized by the presence of a chlorine atom, a cyclopropylmethoxy group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene typically involves the reaction of 2-chloro-4-fluorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzenes with various functional groups replacing the chlorine atom.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include hydro derivatives with reduced aromatic rings.

Scientific Research Applications

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(cyclopropylmethoxy)-4-nitrobenzene
  • 2-Chloro-1-(cyclopropylmethoxy)-4-methylbenzene
  • 2-Chloro-1-(cyclopropylmethoxy)-4-bromobenzene

Uniqueness

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIDIOQWOUEYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716511
Record name 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-41-5
Record name Benzene, 2-chloro-1-(cyclopropylmethoxy)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314985-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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